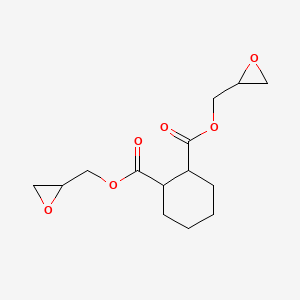

Diglycidyl 1,2-cyclohexanedicarboxylate

CAS No.: 27103-66-8

Cat. No.: VC13334452

Molecular Formula: C14H20O6

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 27103-66-8 |

|---|---|

| Molecular Formula | C14H20O6 |

| Molecular Weight | 284.30 g/mol |

| IUPAC Name | bis(oxiran-2-ylmethyl) cyclohexane-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C14H20O6/c15-13(19-7-9-5-17-9)11-3-1-2-4-12(11)14(16)20-8-10-6-18-10/h9-12H,1-8H2 |

| Standard InChI Key | XFUOBHWPTSIEOV-UHFFFAOYSA-N |

| SMILES | C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 |

| Canonical SMILES | C1CCC(C(C1)C(=O)OCC2CO2)C(=O)OCC3CO3 |

| Boiling Point | 307 °F at 760 mmHg (NTP, 1992) |

| Flash Point | 374 °F (NTP, 1992) |

Introduction

Chemical Identification and Physicochemical Properties

Structural Characteristics

DGCHD is a bicyclic epoxy derivative synthesized from 1,2-cyclohexanedicarboxylic acid and epichlorohydrin . Its structure features two glycidyl ether groups attached to a cyclohexane ring, contributing to its high crosslinking potential . The compound’s molecular weight is 284.3 g/mol, with a density of 1.22 g/mL at 25°C .

Physical and Thermal Properties

Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 200–205°C at 2 mmHg | |

| Flash Point | >230°F (>110°C) | |

| Refractive Index () | 1.487 | |

| Vapor Pressure | 0 mmHg at 25°C |

DGCHD exists as a clear, colorless to light yellow liquid under standard conditions . Its thermal stability is evident in thermogravimetric analyses (TGA), which show decomposition initiating at 200°C .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

DGCHD is synthesized via esterification of 1,2-cyclohexanedicarboxylic acid with epichlorohydrin in the presence of a base catalyst (e.g., NaOH) . The reaction proceeds through nucleophilic attack of the carboxylate anion on epichlorohydrin, followed by dehydrohalogenation to form the epoxy rings.

Reaction Scheme:

Industrial Manufacturing

Large-scale production employs continuous stirred-tank reactors (CSTRs) operating at 70–90°C . Post-reaction purification involves vacuum distillation to remove unreacted epichlorohydrin and by-products. Industrial batches achieve >95% purity, with quality control via Fourier-transform infrared spectroscopy (FTIR) and high-performance liquid chromatography (HPLC) .

Applications in Materials Science and Biotechnology

Epoxy Resins and Coatings

DGCHD’s primary use lies in formulating high-performance epoxy resins. Its low viscosity (compared to bisphenol-A epoxies) enhances penetration into composite materials, while its cycloaliphatic structure improves UV resistance . Applications include:

-

Adhesives: DGCHD-based resins exhibit lap shear strengths exceeding 20 MPa in metal-to-metal bonding .

-

Coatings: Used in automotive primers for corrosion resistance, with salt spray test performance exceeding 1,000 hours .

Gene Delivery Systems

Recent advancements utilize DGCHD as a crosslinker for polyethylenimine (PEI) nanoparticles in non-viral gene delivery . By reacting with PEI’s amine groups, DGCHD forms core-shell nanoparticles (50–130 nm) that condense DNA and enhance cellular uptake . Studies report transfection efficiencies comparable to viral vectors, with reduced cytotoxicity due to charge shielding .

Key Parameters:

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear nitrile gloves |

| Eye Damage | H319 | Use airtight goggles |

| Respiratory Irritation | H335 | Ensure ventilation |

Occupational Exposure Limits

No specific OELs are established, but the American Conference of Governmental Industrial Hygienists (ACGIH) recommends maintaining airborne concentrations below 1 mg/m³ .

Environmental Impact and Regulatory Compliance

Ecotoxicity

DGCHD exhibits moderate aquatic toxicity, with a 96-hour LC₅₀ of 12 mg/L in Daphnia magna . Its environmental persistence is low (hydrolysis half-life: 7 days at pH 7) .

Disposal and Recycling

Incinerating DGCHD-contaminated waste at >1,000°C with flue gas scrubbing is recommended . The compound falls under HS code 29172090, attracting a 6.5% MFN tariff in international trade .

Recent Research Developments

Microencapsulation for Self-Healing Polymers

Wang et al. (2015) encapsulated DGCHD in poly(melamine-urea-formaldehyde) (PMUF) microcapsules (50–130 μm) for self-healing epoxy composites . Capsules ruptured under mechanical stress released DGCHD, which polymerized with amine hardeners to repair cracks . Optimal core-shell ratios achieved 89.1% DGCHD loading .

Hybrid Nanoparticles for Cancer Therapy

A 2023 study functionalized DGCHD-PEI nanoparticles with folic acid to target cancer cells . In vitro tests on HeLa cells showed 60% gene silencing efficiency with minimal cytotoxicity at 50 μg/mL .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume